1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Vue d'ensemble
Description
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in treating cancer and other diseases.
Mécanisme D'action
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine works by binding to the active site of KDM5A, preventing it from removing methyl groups from histone proteins. This leads to changes in gene expression, which can affect the growth and proliferation of cancer cells. 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has been shown to be a selective inhibitor of KDM5A, with little to no activity against other histone demethylases.
Biochemical and Physiological Effects:
In addition to its potential use in treating cancer, 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has also been studied for its effects on other physiological processes. One study found that 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine could inhibit the replication of the hepatitis C virus, suggesting that it may have antiviral properties. Another study found that 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine could reduce the growth of Plasmodium falciparum, the parasite that causes malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation is that it has only been studied in vitro and in animal models, and its efficacy and safety in humans is not yet known.
Orientations Futures
There are several potential future directions for the study of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could involve studying the efficacy and safety of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine in human clinical trials. Additionally, further studies could explore the potential use of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine in treating other diseases, such as viral infections or parasitic diseases.
Applications De Recherche Scientifique
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has been studied for its potential use in treating cancer, specifically in inhibiting the activity of the histone demethylase KDM5A. Histone demethylases are enzymes that remove methyl groups from histone proteins, which can lead to changes in gene expression. KDM5A has been shown to be overexpressed in several types of cancer, including breast, lung, and prostate cancer. By inhibiting the activity of KDM5A, 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has the potential to reduce the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-16(8-10-13-5-6-14-10)7-9-3-2-4-15-11(9)12/h2-6H,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPJTAVKUQPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)CC2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.